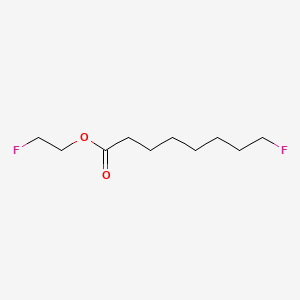
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, which is known for its influence on the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution can produce various fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-phenylbut-3-enoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 2-amino-4-(4-fluorophenyl)but-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is unique due to the presence of the fluorophenyl group, which significantly influences its chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C11H13ClFNO2 |
|---|---|
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
methyl (E,2S)-2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8;/h2-7,10H,13H2,1H3;1H/b7-4+;/t10-;/m0./s1 |
InChI-Schlüssel |
CKMPEKCUTAEYSV-SZZWBKDQSA-N |
Isomerische SMILES |
COC(=O)[C@H](/C=C/C1=CC=C(C=C1)F)N.Cl |
Kanonische SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)


![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)





